molecular formula C16H25NO B4968051 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine

2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine

Cat. No. B4968051
M. Wt: 247.38 g/mol
InChI Key: PMUOMFGRPVAPMX-UHFFFAOYSA-N
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Description

2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine, also known as MP-809, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine's mechanism of action involves its binding to the sigma-1 receptor, leading to the modulation of various downstream signaling pathways. This includes the inhibition of voltage-gated calcium channels, activation of NMDA receptors, and regulation of intracellular calcium levels. 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine's modulation of these pathways has been shown to result in the enhancement of neuroplasticity, reduction of oxidative stress, and improvement in cognitive function.
Biochemical and Physiological Effects:
2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine's activation of sigma-1 receptors has been linked to various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine's neuroprotective effects have also been attributed to its ability to reduce oxidative stress and prevent neuronal cell death. Additionally, 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine has been shown to improve cognitive function, including memory, learning, and attention.

Advantages and Limitations for Lab Experiments

2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine's selective and potent sigma-1 receptor agonist activity makes it a valuable tool for studying the role of sigma-1 receptors in various cellular processes. Its neuroprotective and anti-inflammatory effects also make it a potential therapeutic agent for various neurological and psychiatric disorders. However, the limitations of 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine include its low solubility and stability, which can affect its bioavailability and efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine.

Future Directions

For 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine research include the exploration of its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, further studies are needed to optimize the synthesis method of 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine and improve its solubility and stability. The development of novel derivatives of 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine with improved pharmacokinetic properties and selectivity for sigma-1 receptors is also an area of future research.

Synthesis Methods

The synthesis of 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine involves the reaction between 4-methoxy-3-methylbenzaldehyde and ethyl piperidine-1-carboxylate in the presence of a catalyst. The resulting product is then purified through column chromatography. The purity and yield of 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine can be optimized through various modifications in the reaction conditions.

Scientific Research Applications

2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in preclinical studies as a selective and potent sigma-1 receptor agonist. Sigma-1 receptors are known to be involved in the regulation of various cellular processes, including calcium signaling, oxidative stress, and neuroplasticity. 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine's activation of sigma-1 receptors has been linked to its neuroprotective, anti-inflammatory, and antidepressant effects.

properties

IUPAC Name

2-ethyl-1-[(4-methoxy-3-methylphenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-4-15-7-5-6-10-17(15)12-14-8-9-16(18-3)13(2)11-14/h8-9,11,15H,4-7,10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUOMFGRPVAPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1-(4-methoxy-3-methylbenzyl)piperidine

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